![molecular formula C17H20N4O B11121976 1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole](/img/structure/B11121976.png)
1-[2-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole
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Overview
Description
1-[2-(5-CYCLOHEXYL-1,2,4-OXADIAZOL-3-YL)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core linked to a cyclohexyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-CYCLOHEXYL-1,2,4-OXADIAZOL-3-YL)ETHYL]-1H-1,3-BENZODIAZOLE typically involves the formation of the oxadiazole ring followed by its attachment to the benzodiazole core. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The reaction conditions often include the use of aprotic solvents like DMSO and inorganic bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-CYCLOHEXYL-1,2,4-OXADIAZOL-3-YL)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzodiazole derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
1-[2-(5-CYCLOHEXYL-1,2,4-OXADIAZOL-3-YL)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(5-CYCLOHEXYL-1,2,4-OXADIAZOL-3-YL)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-[2-(5-CYCLOHEXYL-1,2,4-OXADIAZOL-3-YL)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the combination of the benzodiazole and oxadiazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
3-[2-(benzimidazol-1-yl)ethyl]-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H20N4O/c1-2-6-13(7-3-1)17-19-16(20-22-17)10-11-21-12-18-14-8-4-5-9-15(14)21/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
InChI Key |
ZYTHDRJNQBIYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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